2-cyano-N-(2,5-dimethoxyphenyl)acetamide
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Overview
Description
2-Cyano-N-(2,5-dimethoxyphenyl)acetamide is a chemical compound that serves as a versatile intermediate in the synthesis of various heterocyclic compounds. The structure of this compound contains a cyano group and an acetamide moiety attached to a dimethoxyphenyl ring, which allows for a range of chemical transformations. The compound's reactivity is pivotal for creating polyfunctionally substituted heterocyclic systems that are of significant interest in medicinal chemistry due to their potential biological activities.
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of cyanoacetamide derivatives is characterized by the presence of a cyano group and an acetamide moiety. These functional groups are crucial for the compound's reactivity and its ability to form heterocyclic rings. The dimethoxyphenyl ring in 2-cyano-N-(2,5-dimethoxyphenyl)acetamide would contribute electron-donating effects, potentially influencing the reactivity and orientation of subsequent chemical reactions.
Chemical Reactions Analysis
Cyanoacetamide derivatives are known to undergo a variety of chemical reactions, leading to the formation of heterocyclic compounds. The reactions include dipolar cyclization, dinucleophilic-bielectrophilic attack, β-attack, Gewald-type attack, and condensation reactions . These reactions are influenced by the nature of the substituents on the cyanoacetamide core and the reagents used. The diversity of the synthesized products from these reactions underscores the synthetic utility of cyanoacetamide derivatives in creating complex heterocyclic systems.
Physical and Chemical Properties Analysis
While specific physical and chemical properties of 2-cyano-N-(2,5-dimethoxyphenyl)acetamide are not detailed in the provided papers, cyanoacetamide derivatives generally exhibit properties that make them suitable intermediates in organic synthesis. These properties include stability under a range of reaction conditions and the ability to undergo reactions at different reactive sites on the molecule. The presence of the cyano and acetamide groups is likely to influence the solubility, boiling point, and melting point of the compound, as well as its reactivity towards nucleophiles and electrophiles.
Scientific Research Applications
Synthesis of Complex Compounds
- A study by King (2007) describes the synthesis of (±)-crispine A through a cyclisation process involving N-(4,4-diethoxybutyl)-2-(3,4-dimethoxyphenyl)acetamide, highlighting the utility of related compounds in complex organic syntheses (King, 2007).
Applications in Organic Chemistry and Material Science
- Chikaoka et al. (2003) discuss the Mn(III)/Cu(II)-mediated oxidative radical cyclization of alpha-(Methylthio)acetamides leading to erythrinanes, emphasizing the potential of similar compounds in developing new organic materials (Chikaoka et al., 2003).
- Yermolayev et al. (2008) report the synthesis of N1-substituted 2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide via enolate salts, illustrating the importance of cyanoacetamides in pharmaceutical synthesis (Yermolayev et al., 2008).
Antitumor Activity and Molecular Docking
- Fahim et al. (2019) explore the antitumor activity of novel pyrimidiopyrazole derivatives, including 2-cyano-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl) acetamide, offering insights into the potential medicinal applications of these compounds (Fahim et al., 2019).
Development of New Photoluminescent Materials
- Ekinci et al. (2000) investigate the electrochemical oxidation of 2-amino-3-cyano-4-phenylthiophene, providing evidence for a new class of photoluminescent materials, which indicates the broader applications of cyanoacetamides in material science (Ekinci et al., 2000).
Heterocyclic Synthesis
- Gouda et al. (2015) present a comprehensive survey on the preparation and chemical reactivity of 2-cyano- N -(2-hydroxyethyl) acetamide, highlighting its importance as an intermediate in synthesizing various heterocyclic systems (Gouda et al., 2015).
Enhancement of Molecular Imprinted Polymers
- Fahim and Abu-El Magd (2021) study the enhancement of molecular imprinted polymers as organic fillers on bagasse cellulose fibers, using compounds like 2-cyano-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide, which underscores its applications in polymer science (Fahim & Abu-El Magd, 2021).
Future Directions
properties
IUPAC Name |
2-cyano-N-(2,5-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-15-8-3-4-10(16-2)9(7-8)13-11(14)5-6-12/h3-4,7H,5H2,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFAQZPGKBJSKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90407726 |
Source
|
Record name | 2-cyano-N-(2,5-dimethoxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90407726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
113604-07-2 |
Source
|
Record name | 2-cyano-N-(2,5-dimethoxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90407726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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